DHODH Pharmacophore Alignment vs. Generic Pyrimidine Carboxamides
This compound embodies the core pharmacophore of the N-heterocyclic 3-pyridyl carboxamide DHODH inhibitor series [1]. While specific IC50 data for this exact compound is not publicly available, the series lead compounds (e.g., compounds 19 and 29) demonstrated potent biochemical and cellular DHODH inhibition (reported IC50 values in the low nanomolar range against human DHODH). The 3-pyridyl carboxamide is essential for activity, and the 6-hydroxy substitution provides a vector for additional hydrogen-bond interactions within the ubiquinone binding pocket, as evidenced by the co-crystal structure of DHODH with compound 19 (PDB 8DHG) [1][2].
| Evidence Dimension | DHODH inhibitory activity (scaffold-level) |
|---|---|
| Target Compound Data | Scaffold consistent with lead compounds 19 and 29 (exact IC50 not reported for this specific derivative) |
| Comparator Or Baseline | Brequinar (DHODH IC50 ~10 nM); Teriflunomide (DHODH IC50 ~1 µM); Generic pyrimidine carboxamides lacking 3-pyridyl/6-hydroxy substitution |
| Quantified Difference | Lead compounds from the same series achieve >100-fold improvement over teriflunomide; the 3-pyridyl motif is critical (class-level SAR) |
| Conditions | In vitro human recombinant DHODH enzyme assay and cellular differentiation assay in AML models (Cisar et al., 2022) |
Why This Matters
For researchers targeting DHODH in AML, selecting a compound that preserves the 3-pyridyl carboxamide and 6-hydroxy substitution is essential to maintain the binding mode validated by X-ray crystallography, unlike generic pyrimidine carboxamides.
- [1] Cisar JS, Pietsch C, DeRatt LG, et al. N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia. J Med Chem. 2022;65(16):11241-11256. doi:10.1021/acs.jmedchem.2c00788 View Source
- [2] Cisar JS, Pietsch C, DeRatt LG, et al. Crystal structure of human DHODH in complex with compound 19. PDB ID: 8DHG. 2022. doi:10.2210/pdb8DHG/pdb View Source
